2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1211529-78-0
VCID: VC21283285
InChI: InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-2-6(13-4-5)7(14)3-12/h1-2,4H,3,12H2
SMILES: C1=CC(=NC=C1C(F)(F)F)C(=O)CN
Molecular Formula: C8H7F3N2O
Molecular Weight: 204.15 g/mol

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone

CAS No.: 1211529-78-0

Cat. No.: VC21283285

Molecular Formula: C8H7F3N2O

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone - 1211529-78-0

Specification

CAS No. 1211529-78-0
Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
IUPAC Name 2-amino-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
Standard InChI InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-2-6(13-4-5)7(14)3-12/h1-2,4H,3,12H2
Standard InChI Key MGPDBDGGEDFZRM-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(F)(F)F)C(=O)CN
Canonical SMILES C1=CC(=NC=C1C(F)(F)F)C(=O)CN

Introduction

PropertyEstimated Value/Characteristic
Molecular FormulaC8H7F3N2O
Molecular WeightApproximately 204.15 g/mol
Physical StateLikely crystalline solid at room temperature
SolubilityModerate solubility in polar organic solvents; limited water solubility
StabilitySensitive to oxidation at the amino group
Key Functional GroupsPyridine ring, trifluoromethyl group, carbonyl group, primary amine

The compound's reactivity profile would be characterized by the nucleophilicity of the primary amine group and the electrophilicity of the carbonyl carbon, combined with the electronic effects of the trifluoromethyl-substituted pyridine system.

Synthetic Approaches and Methodology

Considerations for Purification and Characterization

Purification of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone would likely require chromatographic techniques, particularly reverse-phase methods utilizing acetonitrile/water gradients, similar to those employed for related trifluoromethylpyridine derivatives. Characterization would typically involve:

  • NMR spectroscopy (1H, 13C, and 19F)

  • High-resolution mass spectrometry

  • FT-IR spectroscopy to confirm functional groups

  • Elemental analysis

The trifluoromethyl group would produce a characteristic signal in 19F NMR spectroscopy (approximately -60 ppm), serving as a diagnostic marker for successful synthesis.

Structure-Activity Relationships and Chemical Reactivity

Electronic Properties and Reactivity Patterns

The trifluoromethyl substituent on the pyridine ring influences the reactivity of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone in several important ways:

  • It withdraws electron density from the pyridine ring through both inductive and resonance effects

  • It increases the electrophilicity of the carbonyl carbon

  • It potentially modifies the nucleophilicity of the amino group through electronic communication across the molecular framework

These electronic effects create a compound with distinctive reactivity patterns that differ from non-fluorinated analogues.

Reaction TypeReactive SitePotential Products
Nucleophilic AdditionCarbonyl groupSecondary alcohols
Reductive AminationCarbonyl groupSecondary amines
AcylationAmino groupAmides
AlkylationAmino groupSecondary/tertiary amines
CyclizationAmino and carbonyl groupsHeterocyclic compounds

The unique combination of functional groups presents opportunities for the construction of complex molecular architectures that maintain the trifluoromethylpyridine scaffold.

Analytical Methods and Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone would typically employ multiple spectroscopic techniques:

TechniqueExpected ObservationsDiagnostic Value
1H NMRSignals for pyridine protons (7.5-9.0 ppm), methylene protons (4.0-4.5 ppm), amino protons (2.0-3.0 ppm)Structural confirmation
13C NMRCarbonyl carbon (190-200 ppm), pyridine carbons (120-160 ppm), trifluoromethyl carbon (120-125 ppm, quartet)Carbon framework verification
19F NMRSingle signal for CF3 group (-60 to -65 ppm)Confirmation of trifluoromethyl presence
FT-IRN-H stretching (3300-3500 cm-1), C=O stretching (1680-1700 cm-1), C-F stretching (1100-1200 cm-1)Functional group identification
Mass SpectrometryMolecular ion peak at m/z ≈ 204, fragment ions corresponding to loss of NH2 and CF3 groupsMolecular weight confirmation

Chromatographic Methods

Purification and analysis of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone would likely employ liquid chromatography techniques:

  • HPLC using C18 reverse-phase columns with acetonitrile/water gradient systems

  • Thin-layer chromatography for reaction monitoring and initial purification assessment

  • LC-MS for simultaneous separation and identification

These methods would be essential for establishing compound purity and identity during both synthesis and application studies.

Comparative Analysis with Structural Analogues

Relationship to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

The compound 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol shares the trifluoromethylpyridine core structure with 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone but differs in the nature of the substituent at the 2-position of the pyridine ring. The key differences include:

  • The presence of an amino linkage between the pyridine and ethanol in the former versus a direct bond to a ketone in the latter

  • The oxidation state of the carbon chain (alcohol versus ketone)

  • The position of the nitrogen atom in the side chain

These structural differences would significantly impact properties such as hydrogen bonding capacity, metabolic stability, and binding orientation in biological systems.

Comparison with 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone

1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone represents a more distant structural relative, featuring a thiazole heterocycle rather than a pyridine ring. Notable differences include:

  • The presence of a sulfur atom in the heterocyclic ring

  • Different electronic distribution due to the 2-amino-thiazole versus aminoethanone configuration

  • Altered position of the trifluoromethyl group relative to other functional groups

Despite these differences, both compounds contain the electronically significant trifluoromethyl group attached to a nitrogen-containing heterocycle, suggesting potential parallels in certain chemical behaviors and biological activities.

Future Research Directions

Unexplored Synthetic Pathways

Future research on 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone could focus on developing more efficient and selective synthetic routes, including:

  • Green chemistry approaches using less hazardous reagents and conditions

  • Flow chemistry methodologies for scalable production

  • Asymmetric synthesis strategies if stereogenic centers are introduced during derivatization

  • Photocatalytic and electrochemical methods for functionalizing the core structure

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